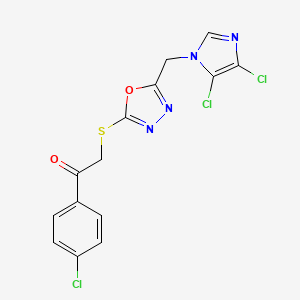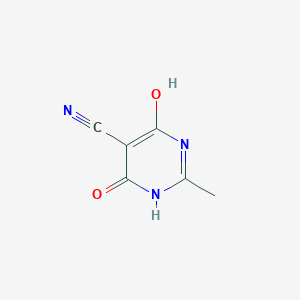
6-Hydroxy-2-methyl-4-oxo-1,4-dihydropyrimidine-5-carbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Hydroxy-2-methyl-4-oxo-1,4-dihydropyrimidine-5-carbonitrile is a pyrimidine derivative known for its diverse biological activities Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are fundamental components of nucleic acids
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-Hydroxy-2-methyl-4-oxo-1,4-dihydropyrimidine-5-carbonitrile typically involves the reaction of ethyl acetoacetate, urea, and substituted aldehydes under reflux conditions in the presence of a catalyst such as hydrochloric acid . The reaction mixture is heated to reflux for several hours, followed by cooling and crystallization to obtain the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the quality of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
6-Hydroxy-2-methyl-4-oxo-1,4-dihydropyrimidine-5-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield dihydropyrimidine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at specific positions on the pyrimidine ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions typically involve controlled temperatures, solvents like ethanol or methanol, and catalysts to facilitate the reactions.
Major Products Formed
The major products formed from these reactions include various substituted pyrimidine derivatives, which can exhibit different biological activities depending on the nature of the substituents introduced.
Wissenschaftliche Forschungsanwendungen
6-Hydroxy-2-methyl-4-oxo-1,4-dihydropyrimidine-5-carbonitrile has several scientific research applications:
Medicinal Chemistry: It is explored for its potential as an antimicrobial, antiviral, and anticancer agent.
Industry: It is used in the synthesis of various pharmaceuticals and agrochemicals due to its versatile reactivity and biological properties.
Wirkmechanismus
The mechanism of action of 6-Hydroxy-2-methyl-4-oxo-1,4-dihydropyrimidine-5-carbonitrile involves its interaction with molecular targets such as enzymes and receptors. For instance, it can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access and subsequent reactions . The compound may also modulate signaling pathways involved in cell proliferation and apoptosis, contributing to its therapeutic effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Oxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile: Exhibits similar biological activities but differs in its substitution pattern.
4-Oxo-6-substituted phenyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile: Known for its antiviral properties.
Uniqueness
6-Hydroxy-2-methyl-4-oxo-1,4-dihydropyrimidine-5-carbonitrile stands out due to its specific substitution pattern, which imparts unique biological activities and reactivity. Its hydroxyl and nitrile groups contribute to its distinct chemical behavior and potential therapeutic applications.
Eigenschaften
Molekularformel |
C6H5N3O2 |
|---|---|
Molekulargewicht |
151.12 g/mol |
IUPAC-Name |
4-hydroxy-2-methyl-6-oxo-1H-pyrimidine-5-carbonitrile |
InChI |
InChI=1S/C6H5N3O2/c1-3-8-5(10)4(2-7)6(11)9-3/h1H3,(H2,8,9,10,11) |
InChI-Schlüssel |
LLFRTAJRLRRTPE-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=NC(=C(C(=O)N1)C#N)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


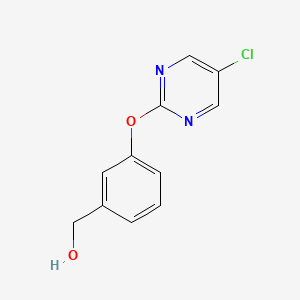

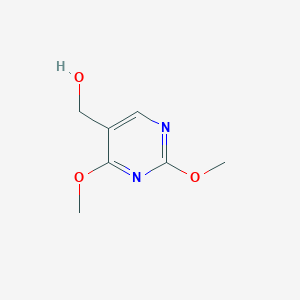

![Acetic acid, 2,2'-[ethylidenebis(thio)]bis-](/img/structure/B15244535.png)
![benzyl N-[2-(N-tert-butylanilino)-2-oxoethyl]carbamate](/img/structure/B15244541.png)
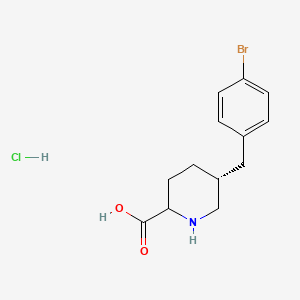

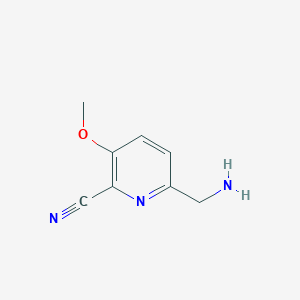

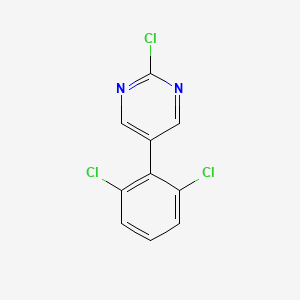

![2-methyl-2H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine](/img/structure/B15244587.png)
